molecular formula C16H11NO3 B1345418 2-Acetoxy-3'-cyanobenzophenone CAS No. 890099-31-7

2-Acetoxy-3'-cyanobenzophenone

Cat. No.: B1345418
CAS No.: 890099-31-7
M. Wt: 265.26 g/mol
InChI Key: WKRXVSWZRCEUQE-UHFFFAOYSA-N
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Description

2-Acetoxy-3’-cyanobenzophenone is an organic compound with the molecular formula C16H11NO3 It is a derivative of benzophenone, featuring an acetoxy group and a cyano group attached to the benzene rings

Scientific Research Applications

2-Acetoxy-3’-cyanobenzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-3’-cyanobenzophenone can be achieved through several methods. One common approach involves the reaction of 3’-cyanobenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under mild heating conditions to facilitate the acetylation process .

Industrial Production Methods

Industrial production of 2-Acetoxy-3’-cyanobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-3’-cyanobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different functionalized products.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions result in various functionalized benzophenone derivatives .

Mechanism of Action

The mechanism of action of 2-Acetoxy-3’-cyanobenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, while the cyano group can participate in various chemical transformations. These interactions can modulate biological activities and chemical reactivity, making the compound valuable in different applications .

Comparison with Similar Compounds

Similar Compounds

    2-Acetoxybenzophenone: Lacks the cyano group, resulting in different chemical properties and reactivity.

    3’-Cyanobenzophenone: Lacks the acetoxy group, affecting its solubility and chemical behavior.

    4-Acetoxybenzophenone: The position of the acetoxy group influences its reactivity and applications.

Uniqueness

2-Acetoxy-3’-cyanobenzophenone is unique due to the presence of both acetoxy and cyano groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, distinguishing it from other benzophenone derivatives .

Properties

IUPAC Name

[2-(3-cyanobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c1-11(18)20-15-8-3-2-7-14(15)16(19)13-6-4-5-12(9-13)10-17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRXVSWZRCEUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641570
Record name 2-(3-Cyanobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-31-7
Record name 3-[2-(Acetyloxy)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Cyanobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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